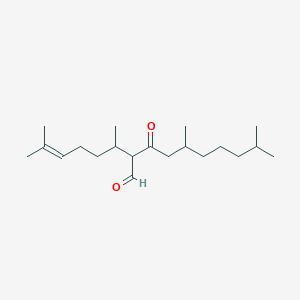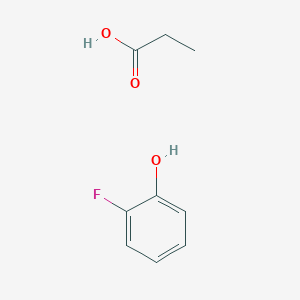
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is a chemical compound with the molecular formula C8H12Cl3NO It is characterized by the presence of a trichloromethyl group, a cyclohexyl group, and an imine N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide typically involves the oxidation of a precursor amine. One common method is the Cope Elimination, where a tertiary amine is oxidized to form an N-oxide intermediate. This process involves treating the amine with hydrogen peroxide and a base, resulting in the formation of the N-oxide .
Industrial Production Methods
In industrial settings, the production of N-oxides can be achieved using packed-bed microreactors with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different products.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like hydroxylamine can react with the trichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized species, while reduction can yield amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide exerts its effects involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, influencing various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide: Another trichloromethyl-containing compound with different functional groups.
Cyclohexylamine N-oxide: A simpler N-oxide with a cyclohexyl group but lacking the trichloromethyl group.
Uniqueness
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is unique due to the combination of its trichloromethyl group, cyclohexyl group, and imine N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93248-57-8 |
|---|---|
Molekularformel |
C8H12Cl3NO |
Molekulargewicht |
244.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-cyclohexylethanimine oxide |
InChI |
InChI=1S/C8H12Cl3NO/c9-8(10,11)6-12(13)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI-Schlüssel |
CDUSXFRJGNPJIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[N+](=CC(Cl)(Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)

![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)

![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)


![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
